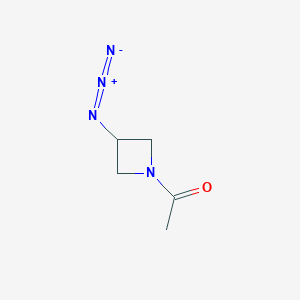
2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one
説明
“2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is a chemical compound used in scientific research. It shows great potential for applications in various fields due to its unique properties and versatile nature. The molecular formula of this compound is C7H11FN4O .
Synthesis Analysis
The synthesis of compounds like “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” often involves the use of click chemistry approaches . This method has gained much attention due to its immense known medicinal importance .Molecular Structure Analysis
The molecular structure of “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is stabilized by C-H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a axis .Physical And Chemical Properties Analysis
The average mass of “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is 186.187 Da and the monoisotopic mass is 186.091690 Da .科学的研究の応用
Organic Synthesis and Drug Discovery
Synthesis of Azido-Containing Compounds : This compound serves as a starting material for synthesizing a range of azido-containing derivatives. For instance, it has been utilized in the synthesis of compounds exhibiting potential cytotoxic activities and for studying their binding with proteins such as human serum albumin, which is crucial for understanding drug pharmacokinetics and designing new therapeutic molecules (Govindhan et al., 2017). The ability to incorporate azido groups through click chemistry significantly expands the toolkit available for developing novel drugs with improved efficacy and safety profiles.
Molecular Docking Studies : The derived compounds from 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one have been subject to molecular docking studies to understand their potential interactions with biological targets. These studies help in predicting the binding efficiency and mechanism of action of new molecules, thereby facilitating the design of compounds with desired biological activities.
Material Science and Coordination Chemistry
Synthesis of Coordination Compounds : Azido groups in the molecule have been used to synthesize coordination compounds with metals, leading to materials with intriguing magnetic properties. For example, azido-bridged Co(II) compounds have been synthesized, showcasing different dimensional structures and magnetic behaviors, which are essential for developing new materials for electronics, data storage, and catalysis (Li et al., 2008).
Polymer Modification : In the field of polymer science, the azido functionality is utilized for post-polymerization modifications, enabling the generation of polymers with tailored surface properties and functionalities. This adaptability is crucial for creating specialized materials for applications ranging from biotechnology to materials engineering.
Photoredox Catalysis
- Photoredox Catalysis in Organic Synthesis : Utilizing 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one in photoredox catalysis demonstrates its versatility in organic synthesis. For example, it participates in alkylazidation reactions of alkenes, introducing azido groups into molecules under mild conditions, which is valuable for constructing complex molecules efficiently and with high selectivity (Yang et al., 2020).
特性
IUPAC Name |
2-azido-1-(4-fluoropiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN4O/c8-6-1-3-12(4-2-6)7(13)5-10-11-9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFRSMNUCYLPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)




